2-Fluoro-4-phenylbenzaldehyde
Overview
Description
2-Fluoro-4-phenylbenzaldehyde is an organic compound with the molecular formula C13H9FO and a molecular weight of 200.21 g/mol . It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom at the second position and a phenyl group at the fourth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for 2-Fluoro-4-phenylbenzaldehyde involves the reaction of 4-Bromo-2-fluorobenzaldehyde with phenylboronic acid . The reaction typically proceeds under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction, which involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., ethanol or water). The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-phenylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Fluoro-4-phenylbenzoic acid.
Reduction: 2-Fluoro-4-phenylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Fluoro-4-phenylbenzaldehyde can be understood through its interactions in chemical reactions and biological systems. The presence of the fluorine atom can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
Comparison: 2-Fluoro-4-phenylbenzaldehyde is unique due to the presence of both a fluorine atom and a phenyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties compared to other fluorinated benzaldehydes. For example, the phenyl group can enhance the compound’s stability and reactivity, making it a more versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-fluoro-4-phenylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMELGNCEEYDIED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183436-80-8 | |
Record name | 2-fluoro-4-phenylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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